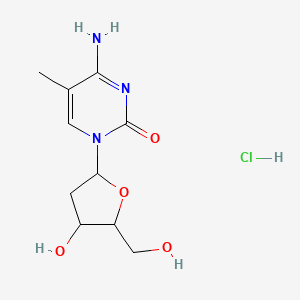
2''-Deoxy-5-methylcytidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’'-Deoxy-5-methylcytidine hydrochloride: is a nucleoside analogue that plays a significant role in various biochemical and cellular processes. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and a methyl group is added to the 5th position of the cytosine ring. This compound is often used in research related to DNA methylation and epigenetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’‘-Deoxy-5-methylcytidine hydrochloride typically involves the methylation of 2’'-deoxycytidine. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 2’'-Deoxy-5-methylcytidine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2’'-Deoxy-5-methylcytidine hydrochloride can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxymethyl derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially affecting the cytosine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 5-methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2’'-Deoxy-5-hydroxymethylcytidine.
Reduction: Reduced forms of the cytosine ring.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2’'-Deoxy-5-methylcytidine hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of modified nucleotides and nucleosides.
Biology: In studies of DNA methylation and epigenetic regulation, as it serves as a substrate for DNA methyltransferases.
Industry: Used in the production of diagnostic reagents and as a standard in analytical techniques.
Mécanisme D'action
The primary mechanism of action of 2’'-Deoxy-5-methylcytidine hydrochloride involves its incorporation into DNA, where it mimics the natural nucleoside cytidine. The methyl group at the 5th position of the cytosine ring plays a crucial role in epigenetic regulation by affecting DNA methylation patterns. This modification can influence gene expression by altering the binding of transcription factors and other proteins to DNA.
Comparaison Avec Des Composés Similaires
2’'-Deoxycytidine: Lacks the methyl group at the 5th position.
5-Methylcytidine: Contains a hydroxyl group at the 2’ position instead of a hydrogen atom.
2’'-Deoxy-5-hydroxymethylcytidine: Contains a hydroxymethyl group at the 5th position instead of a methyl group.
Uniqueness: 2’'-Deoxy-5-methylcytidine hydrochloride is unique due to its specific structure, which allows it to be used as a tool in studying DNA methylation and epigenetic modifications. Its ability to be incorporated into DNA and affect gene expression makes it a valuable compound in both basic and applied research.
Propriétés
Formule moléculaire |
C10H16ClN3O4 |
|---|---|
Poids moléculaire |
277.70 g/mol |
Nom IUPAC |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H15N3O4.ClH/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8;/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16);1H |
Clé InChI |
JGHJNZSDZNWYMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol](/img/structure/B12068743.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12068763.png)



![1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B12068793.png)
![Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]-](/img/structure/B12068795.png)
![N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide](/img/structure/B12068799.png)





